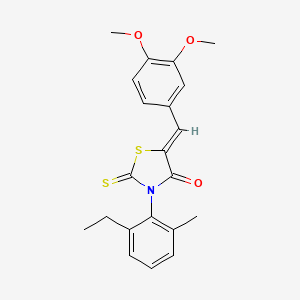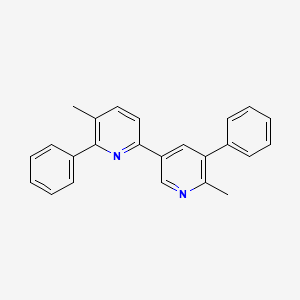![molecular formula C15H15BrN2O3S B4627975 N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4627975.png)
N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide involves detailed chemical procedures. For example, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide through IR, H and C-NMR, mass spectrometry, and elemental analysis, as well as crystal structure determination via single crystal X-ray diffraction, highlight the intricate process of creating structurally related compounds (Saeed et al., 2010).
Molecular Structure Analysis
The detailed molecular structure of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals crystallization in the monoclinic space group P21/n, with a strong intramolecular hydrogen bond of the N-HΛO type, which is crucial for understanding the molecular architecture and reactivity of these compounds (Saeed et al., 2010).
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition for Anticancer Activity
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity. It selectively inhibits HDACs 1-3 and 11, inducing cell-cycle arrest and apoptosis in cancer cells, showing promise as an anticancer drug (Zhou et al., 2008).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Novel acridine and bis acridine sulfonamides, synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, exhibit effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These enzymes play a crucial role in various physiological functions, and inhibitors can be useful for treating conditions like glaucoma and edema (Ulus et al., 2013).
Electrophysiological Activity in Cardiac Arrhythmias
N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure to N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, have shown to possess electrophysiological activity comparable to sematilide, a selective class III antiarrhythmic agent. This indicates potential for treating reentrant arrhythmias (Morgan et al., 1990).
Analytical Chemistry and Quality Control
Nonaqueous capillary electrophoresis of imatinib mesylate and related substances has been developed, showcasing the application in quality control and analytical chemistry. This method could potentially be applied to similar compounds for ensuring purity and detecting impurities in pharmaceutical compounds (Ye et al., 2012).
Prodrug Development for Enhanced Drug Delivery
Research into water-soluble amino acid derivatives of N-methylsulfonamides, like the compound , explores their potential as prodrugs. This approach aims to improve the solubility and bioavailability of sulfonamide drugs, making them more effective in therapeutic applications (Larsen et al., 1988).
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-9-11(7-8-13(10)16)17-15(19)12-5-3-4-6-14(12)18-22(2,20)21/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUHMFASTUPCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)
methanone](/img/structure/B4627906.png)

![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)
![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)
![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)
![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)
![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)
![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)
![2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)
![10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4627966.png)